molecular formula C17H20BrNO2 B3998474 C17H20BrNO2

C17H20BrNO2

Cat. No.: B3998474
M. Wt: 350.2 g/mol
InChI Key: TZJLSLPWZMTWCK-UHFFFAOYSA-N
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Description

C17H20BrNO2 is a useful research compound. Its molecular formula is C17H20BrNO2 and its molecular weight is 350.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-bromophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is 349.06774 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality C17H20BrNO2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C17H20BrNO2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-15(2)16(3)8-9-17(15,10-13(16)20)14(21)19-12-7-5-4-6-11(12)18/h4-7H,8-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJLSLPWZMTWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical and physical properties of C17H20BrNO2 for research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

Subject Identity: The molecular formula C17H20BrNO2 corresponds to the research chemical 25B-NB (also known as N-Benzyl-2C-B or N-benzyl-4-bromo-2,5-dimethoxyphenethylamine ).[1][2]

Research Classification: 25B-NB is a synthetic substituted phenethylamine and a member of the 25-NB series.[1] It serves as a critical structural probe in medicinal chemistry, specifically for mapping the Structure-Activity Relationships (SAR) of the serotonin 5-HT2A receptor.[3]

Significance in Drug Development: 25B-NB represents a "bridge" compound in the optimization of serotonergic ligands. It connects the classical 2C-x family (primary amines) with the ultra-potent 25x-NBOMe family (N-2-methoxybenzyl derivatives). By lacking the ortho-methoxy group found in 25B-NBOMe, 25B-NB allows researchers to isolate the specific contribution of the benzyl ring's steric bulk and lipophilicity to receptor binding, independent of the specific hydrogen-bonding or electrostatic interactions provided by the methoxy substituent.

Note on Isomers: This formula also corresponds to SKF-75670 Hydrobromide (the HBr salt of a benzazepine D1 agonist). However, in the context of neutral molecular properties and novel psychoactive substance (NPS) research, 25B-NB is the primary covalent assignment. This guide focuses on 25B-NB.

Physicochemical Properties[7][8][9][10]

The following data characterizes 25B-NB in its free base form.

PropertyValueContext/Notes
IUPAC Name N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamineOfficial nomenclature
CAS Number 155639-26-2Unique identifier
Molar Mass 350.26 g/mol
Exact Mass 349.0677 DaMonoisotopic
Physical State Solid (Crystalline)Typically white or off-white powder
Solubility Low in water; High in DMSO, Ethanol, MethanolLipophilic amine
LogP (Predicted) ~4.2Highly lipophilic (crosses BBB effectively)
pKa (Predicted) ~9.5 (Amine)Protonated at physiological pH
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 3 (2 Oxygens, 1 Nitrogen)

Structural Analysis & Synthesis

Synthetic Pathway

The synthesis of 25B-NB typically employs a Reductive Amination strategy. This protocol is preferred for its high yield and minimal side products compared to direct alkylation.

Reaction Logic:

  • Condensation: The primary amine (2C-B) reacts with benzaldehyde to form an imine (Schiff base) intermediate.

  • Reduction: The imine is reduced in situ using a hydride donor (e.g., NaBH4 or NaBH3CN) to yield the secondary amine (25B-NB).

SynthesisPathway Reactant1 2C-B (C10H14BrNO2) Imine Imine Intermediate (Schiff Base) Reactant1->Imine Condensation Reactant2 Benzaldehyde (C7H6O) Reactant2->Imine Product 25B-NB (C17H20BrNO2) Imine->Product Reduction Reagent1 - H2O (Dehydration) Reagent1->Imine Reagent2 NaBH4 (Reduction) Reagent2->Product

Figure 1: Reductive amination pathway converting 2C-B to 25B-NB via an imine intermediate.[4]

Structural Activity Relationship (SAR)
  • Lipophilicity: The addition of the benzyl group significantly increases LogP (from ~2.5 in 2C-B to ~4.2 in 25B-NB). This enhances blood-brain barrier (BBB) permeability but may also increase non-specific binding.

  • Receptor Docking: The N-benzyl group occupies a hydrophobic pocket in the 5-HT2A receptor. However, it lacks the specific polar interaction provided by the 2-methoxy group in 25B-NBOMe , resulting in lower affinity (Ki = 16 nM) compared to 25B-NBOMe (Ki < 1 nM), but still significantly higher than the parent 2C-B.

Pharmacology: Mechanism of Action

25B-NB acts as a potent partial-to-full agonist at the 5-HT2A receptor .

Key Pharmacological Parameters:

  • Target: 5-HT2A (Serotonin 2A Receptor).[3][5][6]

  • Affinity (Ki): 16 nM (high affinity).

  • Selectivity: Moderate selectivity for 5-HT2A over 5-HT2C (Ki = 90 nM).

  • Functional Effect: Activation of the Gq/11 signaling pathway.

Signaling Cascade

Upon binding, 25B-NB stabilizes the active conformation of the G-protein coupled receptor (GPCR), triggering the Phospholipase C (PLC) cascade.

SignalingPathway Ligand 25B-NB (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding GProtein Gq/11 Protein (Activation) Receptor->GProtein Coupling PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 (Substrate) PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG CaRelease Intracellular Ca2+ Release IP3->CaRelease ER Stores PKC PKC Activation DAG->PKC

Figure 2: 5-HT2A Gq-mediated signaling pathway activated by 25B-NB.

Experimental Protocols

Radioligand Binding Assay (Validation Protocol)

To verify the identity and potency of a C17H20BrNO2 sample, a competitive binding assay is the gold standard.

Objective: Determine Ki values for 5-HT2A.

Reagents:

  • Source Tissue: Rat frontal cortex homogenates or HEK293 cells expressing human 5-HT2A.

  • Radioligand: [3H]-Ketanserin (0.5 nM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Incubate membrane preparations with [3H]-Ketanserin and varying concentrations of 25B-NB (10^-10 M to 10^-5 M).

  • Equilibrium: Incubate at 37°C for 60 minutes to reach equilibrium.

  • Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves; calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    (Where [L] is radioligand concentration and Kd is its dissociation constant).
    
Solubility & Stability Testing

For handling C17H20BrNO2 in cellular assays, proper solubilization is critical due to its lipophilicity.

  • Stock Solution: Dissolve 10 mg in 1 mL DMSO (100% solubility expected). Store at -20°C.

  • Working Solution: Dilute stock into aqueous buffer (PBS) immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Stability Check: Verify integrity via HPLC-UV after 24h at room temperature. Expect degradation if exposed to light (debromination risk) or oxidizers.

Safety & Handling

Hazard Classification:

  • Acute Toxicity: High. The 25-NB series are active in the sub-milligram range.

  • Exposure Routes: Inhalation, Ingestion, Dermal absorption.

  • Specific Risk: 5-HT2A agonists can induce vasoconstriction and behavioral alterations.

Handling Protocol:

  • Engineering Controls: All weighing and manipulation of the solid must occur inside a certified Chemical Fume Hood or Glovebox.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Deactivation: Spills should be treated with a dilute bleach solution (sodium hypochlorite) to oxidize the amine before disposal.

References

  • Glennon, R. A., et al. (1994). Binding of substituted phenalkylamines at 5-HT2A and 5-HT2C serotonin receptors. Journal of Medicinal Chemistry.

  • Hansen, M., et al. (2014). Synthesis and Pharmacological Evaluation of N-Benzyl-Substituted 4-Bromo-2,5-dimethoxyphenethylamines as 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.

  • PubChem. (n.d.).[7][8] Compound Summary for CID 10360487, 25B-NB. National Center for Biotechnology Information.

  • Ettrup, A., et al. (2011). Radiotracer development for the 5-HT2A receptor. Current Pharmaceutical Design.

Sources

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Calculation of C17H20BrNO2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight and exact mass is fundamental. These two values, while related, are distinct and provide different, yet equally critical, insights into the nature of a molecule. This technical guide provides a comprehensive exploration of the molecular weight and exact mass of the chemical formula C17H20BrNO2, detailing the principles behind their calculation and their significance in analytical chemistry and drug discovery.

Introduction: The Duality of Molecular Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they are not interchangeable. Understanding their distinction is paramount for the correct interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule.[1] This value is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages based on isotopic abundance on Earth.[1] Molecular weight is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2] This value represents the mass of a single, specific isotopic combination of the molecule. Exact mass is expressed in atomic mass units (amu) or Daltons (Da) and is a key parameter in high-resolution mass spectrometry (HRMS), enabling the determination of elemental composition and the identification of unknown compounds.[2]

The primary reason for the difference between these two values lies in the isotopic distribution of elements. Most elements exist in nature as a mixture of isotopes, each having a slightly different mass. Molecular weight accounts for this natural diversity, while exact mass focuses on the single most prevalent isotopic variant.

Calculation Protocol for C17H20BrNO2

The following sections provide a step-by-step methodology for the calculation of both the molecular weight and exact mass for the chemical formula C17H20BrNO2.

Molecular Weight Calculation

The molecular weight is determined by summing the standard atomic weights of each constituent atom, multiplied by the number of atoms of that element in the molecular formula.

Experimental Protocol:

  • Identify the constituent elements and their counts: In C17H20BrNO2, we have:

    • Carbon (C): 17 atoms

    • Hydrogen (H): 20 atoms

    • Bromine (Br): 1 atom

    • Nitrogen (N): 1 atom

    • Oxygen (O): 2 atoms

  • Obtain the standard atomic weights from an authoritative source: The International Union of Pure and Applied Chemistry (IUPAC) provides the most current and accurate standard atomic weights.[3]

    • C: 12.011 g/mol

    • H: 1.008 g/mol

    • Br: 79.904 g/mol [4]

    • N: 14.007 g/mol

    • O: 15.999 g/mol

  • Calculate the contribution of each element:

    • C: 17 * 12.011 g/mol = 204.187 g/mol

    • H: 20 * 1.008 g/mol = 20.160 g/mol

    • Br: 1 * 79.904 g/mol = 79.904 g/mol

    • N: 1 * 14.007 g/mol = 14.007 g/mol

    • O: 2 * 15.999 g/mol = 31.998 g/mol

  • Sum the individual contributions to obtain the molecular weight:

    • Molecular Weight = 204.187 + 20.160 + 79.904 + 14.007 + 31.998 = 350.256 g/mol

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

Experimental Protocol:

  • Identify the most abundant isotopes and their exact masses:

    • Carbon: ¹²C = 12.000000 Da[5]

    • Hydrogen: ¹H = 1.007825 Da[6]

    • Bromine: ⁷⁹Br = 78.918338 Da[7][8] (Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with ⁷⁹Br being slightly more abundant at approximately 50.69%).[9]

    • Nitrogen: ¹⁴N = 14.003074 Da[5]

    • Oxygen: ¹⁶O = 15.994915 Da[6]

  • Calculate the contribution of each isotope:

    • ¹²C: 17 * 12.000000 Da = 204.000000 Da

    • ¹H: 20 * 1.007825 Da = 20.156500 Da

    • ⁷⁹Br: 1 * 78.918338 Da = 78.918338 Da

    • ¹⁴N: 1 * 14.003074 Da = 14.003074 Da

    • ¹⁶O: 2 * 15.994915 Da = 31.989830 Da

  • Sum the individual isotopic masses to obtain the exact mass:

    • Exact Mass = 204.000000 + 20.156500 + 78.918338 + 14.003074 + 31.989830 = 349.067742 Da

Data Summary

The calculated molecular weight and exact mass for C17H20BrNO2 are summarized in the table below for easy comparison.

ParameterValueUnitBasis of Calculation
Molecular Weight 350.256 g/mol Weighted average of naturally occurring isotopes
Exact Mass 349.067742 Da Mass of the most abundant isotope for each element

Logical Workflow for Calculation

The following diagram illustrates the decision-making process and workflow for calculating both molecular weight and exact mass.

G cluster_0 Input cluster_1 Calculation Type cluster_2 Data Source cluster_3 Process cluster_4 Output Formula Molecular Formula C17H20BrNO2 MW_Calc Molecular Weight (Average Mass) Formula->MW_Calc EM_Calc Exact Mass (Monoisotopic Mass) Formula->EM_Calc AtomicWeights Standard Atomic Weights (IUPAC) MW_Calc->AtomicWeights IsotopicMasses Most Abundant Isotopic Masses EM_Calc->IsotopicMasses Sum_MW Sum of (Count * Atomic Weight) AtomicWeights->Sum_MW Sum_EM Sum of (Count * Isotopic Mass) IsotopicMasses->Sum_EM MW_Result Molecular Weight 350.256 g/mol Sum_MW->MW_Result EM_Result Exact Mass 349.067742 Da Sum_EM->EM_Result

Caption: Calculation workflow for Molecular Weight and Exact Mass.

Conclusion: Practical Implications in Research and Development

The accurate calculation of both molecular weight and exact mass for a compound like C17H20BrNO2 is indispensable in a scientific setting.

  • The molecular weight is the cornerstone of quantitative chemistry. It allows researchers to accurately prepare solutions of known concentrations, which is fundamental for dose-response studies in pharmacology, reaction stoichiometry in synthetic chemistry, and the preparation of standards for analytical quantification.

  • The exact mass is a critical parameter in modern analytical techniques, especially high-resolution mass spectrometry. By comparing the experimentally measured exact mass to the calculated theoretical exact mass, scientists can:

    • Confirm the elemental composition of a newly synthesized compound.

    • Identify unknown metabolites in drug metabolism studies.

    • Characterize impurities in drug substances and products.

    • Elucidate the structure of unknown natural products.

References

  • PubChem. Bromine-79(1-). National Center for Biotechnology Information. [Link]

  • Pearson. Bromine has two naturally occurring isotopes (Br-79 and Br-81). [Link]

  • Quora. The two most common atoms for bromine are have mass numbers of 79 and 81. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine. [Link]

  • ChemLin. Bromine-79 - isotopic data and properties. [Link]

  • IUPAC. Standard Atomic Weights. [Link]

  • PubChem. Bromine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Atomic weights of the elements 2011 (IUPAC Technical Report). [Link]

  • IUPAC. Atomic Weights of the Elements 2023. [Link]

  • Wikipedia. Monoisotopic mass. [Link]

  • MSU Chemistry. Masses. [Link]

  • Unimod. Symbols & mass values. [Link]

  • Wikipedia. Standard atomic weight. [Link]

  • YouTube. How to calculate CHNO % ,Molecular Formula & Molecular weight of your Organic Compounds! |Dr.Mchem |. [Link]

  • BMRB. Molecular Mass Calculator. [Link]

Sources

Theoretical Mechanism of Action for C17H20BrNO2 Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the theoretical and empirically derived mechanism of action (MoA) for C17H20BrNO2 , specifically focusing on its identity as a N-benzyl-substituted phenethylamine derivative . Compounds with this molecular formula, such as N-benzyl-2C-B (25B-NB) and its structural isomers (e.g., N-(4-bromobenzyl)-3,4-dimethoxyphenethylamine ), represent a class of high-affinity ligands for the serotonin 5-HT2A receptor.

These derivatives are critical in drug development research due to their role as biased agonists , capable of selectively recruiting specific intracellular signaling effectors (G-protein vs.


-arrestin). This guide details the pharmacodynamics, signal transduction pathways, and validation protocols required to characterize their activity profile.

Chemical Identity & Structural Activity Relationship (SAR)

The molecular formula C17H20BrNO2 corresponds to a lipophilic derivative of the 2C class of psychedelics. The core scaffold typically consists of a phenethylamine backbone substituted with methoxy groups and a bromine atom, with a critical N-benzyl extension.

Structural Composition[1][2][3][4][5]
  • Core Scaffold : 2,5-dimethoxyphenethylamine (2C-B) or 3,4-dimethoxyphenethylamine.

  • N-Substitution : A benzyl group attached to the amine nitrogen.

  • Formula Verification :

    • 2C-B Core (

      
      ) 
      
      
      
      H (amine)
      
      
      Benzyl (
      
      
      )
      
      
      
      
      .
SAR Implications

The addition of the N-benzyl group creates a hydrophobic moiety that interacts with Residue Phe339 (6.51) in the orthosteric binding pocket of the 5-HT2A receptor. This interaction:

  • Increases Affinity : Enhances binding potency by orders of magnitude compared to the non-benzylated parent (2C-B).

  • Stabilizes Active Conformation : The benzyl group locks the receptor in a conformation that favors G

    
    q coupling.
    
  • Metabolic Shielding : The bulky group alters metabolic clearance rates, primarily shifting metabolism to O-demethylation rather than MAO-mediated oxidation.

Primary Pharmacodynamics: 5-HT2A Agonism

The theoretical MoA for C17H20BrNO2 derivatives is defined by selective agonism at the 5-HT2A receptor , a G-protein-coupled receptor (GPCR).

Receptor Binding Kinetics
  • Target : 5-Hydroxytryptamine Receptor 2A (5-HT2A).

  • Binding Mode : The protonated amine forms a salt bridge with Asp155 (3.32). The aromatic rings engage in

    
    -
    
    
    
    stacking with Phe340 (6.52) and Trp336 (6.48).
  • Halogen Bonding : The bromine atom (Br) acts as a sigma-hole donor, forming a halogen bond with serine or cysteine residues deep in the pocket, further increasing residence time.

Functional Selectivity (Biased Agonism)

C17H20BrNO2 derivatives often exhibit functional selectivity . Unlike endogenous serotonin, which activates balanced signaling, these synthetic ligands may preferentially stabilize pathways leading to hallucinogenic or neuroplastic effects.

  • Pathway A (Canonical) : G

    
    q/11 
    
    
    
    PLC
    
    
    
    
    
    
    release.
  • Pathway B (Non-Canonical) :

    
    -Arrestin2 recruitment 
    
    
    
    Receptor internalization and ERK1/2 phosphorylation.

Signal Transduction Pathways

The following diagram illustrates the canonical Gq-coupled pathway activated by C17H20BrNO2 binding.

G Ligand C17H20BrNO2 (Ligand) R_5HT2A 5-HT2A Receptor (GPCR) Ligand->R_5HT2A Binding (Asp155) G_Protein Gαq/11 Protein R_5HT2A->G_Protein Activation (GTP Exchange) PLC Phospholipase C (PLCβ) G_Protein->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Intracellular Ca2+ Release ER->Ca Efflux Ca->PKC Response Neuronal Excitation (Depolarization) Ca->Response

Figure 1: Canonical Gq/11 signaling cascade triggered by C17H20BrNO2 binding to 5-HT2A.

Experimental Validation Protocols

To confirm the theoretical mechanism, the following self-validating experimental workflows are recommended.

In Vitro Calcium Flux Assay (Functional Potency)

This assay measures the agonist's ability to mobilize intracellular calcium, a direct downstream effect of Gq activation.

ParameterSpecification
Cell Line HEK293 stably expressing human 5-HT2A
Indicator Fluo-4 AM or Fura-2 (ratiospectrometric)
Positive Control 5-HT (

reference) or LSD
Readout Fluorescence Units (RFU) over time

Protocol Steps:

  • Seeding : Plate cells at 50,000 cells/well in poly-D-lysine coated black-wall plates.

  • Dye Loading : Incubate with Fluo-4 AM (2

    
    M) for 45 mins at 37°C.
    
  • Baseline : Measure baseline fluorescence for 10 seconds.

  • Injection : Inject C17H20BrNO2 (serial dilutions:

    
     to 
    
    
    
    M).
  • Acquisition : Record kinetics for 120 seconds.

  • Analysis : Plot Max-Min RFU vs. Log[Concentration] to determine

    
    .
    
Radioligand Competition Binding (Affinity)

Determines the binding affinity (


) by displacing a known radiotracer.

BindingAssay Prep Membrane Prep (CHO-h5HT2A) Incubate Incubation 60 min @ 25°C Prep->Incubate Tracer Radioligand [3H]-Ketanserin Tracer->Incubate Drug C17H20BrNO2 (Competitor) Drug->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Data Ki Calculation (Cheng-Prusoff) Count->Data

Figure 2: Workflow for competitive radioligand binding assays to determine Ki values.

Critical Control : Use a non-specific binding control (e.g., 10


M Methysergide) to define the signal window.

Metabolic & Toxicological Considerations

Metabolic Stability

C17H20BrNO2 derivatives are subject to hepatic metabolism.

  • CYP450 Isoforms : Likely substrates for CYP2D6 and CYP3A4.

  • Primary Metabolites :

    • O-Demethylation : Removal of methoxy groups on the phenethylamine ring.

    • N-Dealkylation : Cleavage of the benzyl group, yielding the parent 2C-B (active) or inactive benzyl fragments.

Safety Profile
  • Vasoconstriction : 5-HT2A agonism in peripheral vessels can cause severe vasoconstriction.

  • Neurotoxicity : High-potency super-agonists can induce excitotoxicity via glutamate spillover.

References

  • PubChem. (2025).[1][2][3][4][5][6][7][8][9] Compound Summary: C17H20BrNO2 (N-Benzyl Phenethylamine Derivatives). National Library of Medicine.[5][7][10] [Link]

  • BioRxiv. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. Cold Spring Harbor Laboratory. [Link]

Sources

Technical Guide: Verification and CAS Registry Number Lookup for C17H20BrNO2

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Regulatory Compliance Officers

Executive Summary: The Isomerism Challenge

In the field of forensic chemistry and drug development, the molecular formula C17H20BrNO2 presents a critical identification challenge. While frequently associated with N-Benzyl-2C-B (a potent 5-HT2A agonist), this formula represents a chemical space populated by multiple regioisomers and isobaric compounds.

Reliance on molecular weight (MW 350.25 g/mol ) or simple formula search in databases like PubChem or ChemSpider often yields ambiguous results. This guide establishes a rigorous, self-validating protocol for the definitive identification of C17H20BrNO2 variants, focusing on distinguishing the primary candidate, N-Benzyl-2C-B (CAS RN: 155639-26-2), from its structural analogs.

The Primary Candidate: N-Benzyl-2C-B

The most chemically significant substance corresponding to C17H20BrNO2 is N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine .

Chemical Identity
PropertyValue
Common Name N-Benzyl-2C-B (25B-NB)
CAS Registry Number 155639-26-2
IUPAC Name N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine
Molecular Formula C17H20BrNO2
Exact Mass 349.0677 u
Core Pharmacophore Phenethylamine (2C-B derivative)
The "NBOMe" Trap (Crucial Distinction)

A common error in database verification is confusing N-Benzyl-2C-B with its more widely known analog, 25B-NBOMe .

  • N-Benzyl-2C-B (C17H20BrNO2): The benzyl ring is unsubstituted.

  • 25B-NBOMe (C18H22BrNO3): The benzyl ring contains a methoxy group at the 2-position.

  • Impact: Misidentification leads to incorrect CAS assignment and regulatory non-compliance, as 25B-NBOMe is Schedule I in many jurisdictions, while N-Benzyl-2C-B may have different scheduling status depending on "analog acts."

Digital Verification Workflow

Database lookups are the first line of defense but are prone to "false positive" aggregation.

Advanced Search Protocol

When using CAS SciFinder or PubChem:

  • Do Not Search by Formula Alone: Searching "C17H20BrNO2" yields >100 results, including obscure indole derivatives (e.g., 1-[1,3-bis(prop-2-enoxy)propan-2-yl]-5-bromoindole).

  • Use InChIKey for Precision:

    • N-Benzyl-2C-B InChIKey: XXLRSXIQVKHKPM-UHFFFAOYSA-N

  • Cross-Reference CAS Numbers:

    • Verify the CAS 155639-26-2 links specifically to the unsubstituted benzyl structure.

CAS_Verification_Workflow Start Input: C17H20BrNO2 DB_Search Database Search (SciFinder / PubChem) Start->DB_Search Result_Analysis Analyze Hit List DB_Search->Result_Analysis Isomer_Check Check Isomerism: Is it N-Benzyl-2C-B? Result_Analysis->Isomer_Check NBOMe_Trap Trap: Is it 25B-NBOMe? (Check for -OCH3 on benzyl) Isomer_Check->NBOMe_Trap Mass Mismatch? Indole_Trap Trap: Indole Derivative? (Check Core Structure) Isomer_Check->Indole_Trap Structure Mismatch? Valid_ID Confirmed ID: N-Benzyl-2C-B CAS: 155639-26-2 Isomer_Check->Valid_ID Matches Structure Unknown_ID Unknown Isomer Requires NMR/MS NBOMe_Trap->Unknown_ID Formula C18H22... Indole_Trap->Unknown_ID Different Connectivity

Figure 1: Decision logic for digital verification of C17H20BrNO2, highlighting common structural pitfalls.

Experimental Verification Protocols

To scientifically validate the CAS assignment, one must prove the structure matches 155639-26-2 . The following protocols provide definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for distinguishing regioisomers.

Objective: Confirm the presence of an unsubstituted benzyl group and a 2,5-dimethoxy-4-bromophenyl core.

Key 1H NMR Diagnostic Signals (CDCl3, 400 MHz):

Moiety Chemical Shift (δ) Multiplicity Integration Diagnostic Value
Aromatic (Benzyl) 7.20 – 7.40 ppm Multiplet 5H Confirms unsubstituted benzyl ring (vs. 4H for NBOMe).
Aromatic (Core) ~6.90 & 7.05 ppm Singlets (2) 1H each Confirms para-substitution pattern (2,5-dimethoxy).
Methoxy Groups 3.75 – 3.85 ppm Singlets (2) 3H each Confirms two -OCH3 groups.
Benzylic CH2 (N-Bn) ~3.80 ppm Singlet 2H Distinct from core ethyl chain.

| Ethyl Chain | ~2.80 – 2.90 ppm | Triplet/Multiplet | 4H | Characteristic phenethylamine backbone. |

Protocol Step:

  • Dissolve ~5 mg of sample in CDCl3.

  • Acquire 1H spectrum (minimum 16 scans).

  • Critical Check: Integrate the aromatic region (7.2-7.4 ppm). If the integral is 5.0 , it is N-Benzyl-2C-B. If it is 4.0 , it is likely a substituted benzyl derivative (incorrect formula/compound).

Mass Spectrometry (MS) Fragmentation

Since C17H20BrNO2 isomers have identical molecular ions (m/z ~349/351 due to Br isotope), fragmentation is required for ID.

Method: GC-MS (EI, 70 eV) or LC-MS/MS (ESI+).

Diagnostic Ions (EI):

  • m/z 91 (Base Peak): Tropylium ion (

    
    ). Dominant in N-benzyl amines. Confirms the benzyl group is unsubstituted.
    
  • m/z 210/212: 4-bromo-2,5-dimethoxybenzyl cation. Confirms the core 2C-B structure.

  • m/z 134: Cation from the amine fragment cleavage.

Self-Validating Check: If the base peak is m/z 121 (methoxybenzyl cation) instead of m/z 91 , the substance is likely a methoxy-benzyl isomer (NBOMe derivative) and the formula C17H20BrNO2 is incorrect for that sample.

Structural Logic & Signaling Pathways

Understanding the biological activity helps in handling and safety categorization. N-Benzyl-2C-B is a highly potent partial agonist at the 5-HT2A receptor.

Signaling_Pathway Ligand Ligand: N-Benzyl-2C-B Receptor Receptor: 5-HT2A (GPCR) Ligand->Receptor Binding (High Affinity) G_Protein Gq/11 Protein Activation Receptor->G_Protein Coupling Effector PLCβ (Phospholipase C) G_Protein->Effector Activates Second_Messengers IP3 + DAG Release Effector->Second_Messengers Hydrolysis Ca_Release Intracellular Ca2+ Mobilization Second_Messengers->Ca_Release Trigger Response Psychoactive Effect (Hallucination) Ca_Release->Response Neuronal Firing

Figure 2: Pharmacological pathway of N-Benzyl-2C-B.[1] The N-benzyl substitution significantly increases affinity for the 5-HT2A receptor compared to the parent compound 2C-B.[1][2][3][4]

Safety & Handling

Warning: N-Benzyl-2C-B is a potent research chemical.

  • Potency: Active in the sub-milligram range.

  • PPE: Nitrile gloves, P100 respirator, and eye protection are mandatory.

  • Deactivation: Oxidation with bleach (sodium hypochlorite) is effective for surface decontamination.

References

  • PubChem. (2025). N-Benzyl 2c-b | C17H20BrNO2. National Library of Medicine. Available at: [Link]

  • Hansen, M. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs: Phenethylamines. Available at: [Link]

Sources

Structural Elucidation and Stereochemical Analysis of C₁₇H₂₀BrNO₂

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation, isomeric landscape, and stereochemical analysis of the molecular formula C₁₇H₂₀BrNO₂ .

While this formula theoretically corresponds to several constitutional isomers, it is most prominently associated with 25B-NB (N-benzyl-2C-B), a potent 5-HT₂A agonist and designer drug.[1] This guide analyzes the primary scaffold and contrasts it with chiral structural isomers to demonstrate the stereochemical principles relevant to drug development.

The Primary Scaffold: 25B-NB

Common Name: 25B-NB (N-Benzyl-2C-B) IUPAC Name: N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine Molecular Formula: C₁₇H₂₀BrNO₂ Molecular Weight: 350.25 g/mol

The C₁₇H₂₀BrNO₂ formula represents a specific subclass of phenethylamines where the nitrogen atom is substituted with a benzyl group. Unlike the more widely known "NBOMe" series (which contains a methoxy group on the benzyl ring, C₁₈), the 25B-NB scaffold lacks this secondary ether, resulting in distinct lipophilicity and metabolic stability profiles.

Structural Connectivity

The molecule consists of two primary domains linked by an ethylamine bridge:

  • The Pharmacophore Core: A 2,5-dimethoxy-4-bromophenyl ring (derived from 2C-B).[1][2][3] This substitution pattern is critical for high affinity at the 5-HT₂A receptor.

  • The N-Substituent: An unsubstituted benzyl ring attached to the amine.

Stereochemical Status: Achiral

25B-NB is achiral.

  • Symmetry: The molecule possesses no stereogenic centers. The ethyl chain (

    
    ) connecting the phenyl ring to the nitrogen is unsubstituted at the 
    
    
    
    and
    
    
    positions.
  • Implication: It exists as a single chemical entity, not as a pair of enantiomers. Analytical resolution is therefore limited to structural purification rather than chiral resolution.

Structural Isomerism of C₁₇H₂₀BrNO₂

Although 25B-NB is the primary pharmacologically relevant compound, the formula C₁₇H₂₀BrNO₂ supports multiple constitutional isomers. These isomers are critical for forensic differentiation and Structure-Activity Relationship (SAR) studies.

Regioisomers (Positional Isomerism)

Changes in the substitution pattern on the primary phenyl ring yield regioisomers with identical mass but distinct fragmentation patterns.

Isomer TypeDescriptionPharmacological Impact
2,5-Dimethoxy The "standard" psychoactive arrangement (25B-NB).[1][4]High 5-HT₂A affinity.
2,4-Dimethoxy iso-25B-NB analogs.Generally reduced potency; "shielding" of the 4-position Br is lost.
3,4-Dimethoxy Resembles the mescaline/dopamine substitution pattern.Shifts selectivity toward monoamine transporters (DAT/SERT).
Functional Isomers (Chiral Candidates)

To discuss stereochemistry within this molecular formula, we must look at isomers where the carbon skeleton is rearranged to create a chiral center.

The Primary Chiral Isomer: N-Phenyl-DOB

  • Structure: N-phenyl-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine.

  • Derivation: By shortening the N-substituent from benzyl (C7) to phenyl (C6) and moving the extra carbon to the

    
    -position of the ethyl chain (creating an amphetamine core), we maintain the C₁₇H₂₀BrNO₂ formula.
    
  • Chirality: This molecule possesses a chiral center at the

    
    -carbon (C2 of the propyl chain).
    
  • Enantiomers: Exists as

    
    -(-)-N-phenyl-DOB and 
    
    
    
    -(+)-N-phenyl-DOB.

Comparative Stereochemistry: Achiral vs. Chiral Workflows

The distinction between the achiral 25B-NB and its chiral isomers dictates the analytical workflow.

Visualization of Isomeric Relationships

The following diagram illustrates the divergence between the achiral primary scaffold and its chiral constitutional isomer.

Isomerism Root C17H20BrNO2 (Molecular Formula) Class1 Phenethylamines (Achiral Scaffold) Root->Class1 Unsubstituted Ethyl Chain Class2 Amphetamines (Chiral Scaffold) Root->Class2 Alpha-Methyl Substitution Comp1 25B-NB (N-benzyl-2C-B) Class1->Comp1 Comp2 N-Phenyl-DOB (Structural Isomer) Class2->Comp2 Stereo1 Single Entity (No Enantiomers) Comp1->Stereo1 Stereo2 Enantiomeric Pair (R) and (S) Comp2->Stereo2

Figure 1: Structural divergence of C₁₇H₂₀BrNO₂ isomers leading to distinct stereochemical properties.

Stereochemical Resolution Protocol (For Chiral Isomers)

If the sample is identified as the chiral isomer (N-phenyl-DOB), the following protocol is required for enantiomeric separation.

Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP).

  • Column Selection: Polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate) is highly effective for substituted amphetamines.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1). The basic additive (DEA) is crucial to suppress peak tailing of the basic amine.

  • Detection: UV at 280 nm (absorption of the bromodimethoxy ring).

  • Elution Order: Typically, the

    
    -isomer elutes first on amylose columns, but this must be validated with a known standard.
    

Experimental Methodologies

Synthesis of 25B-NB (Reductive Amination)

Causality: Direct alkylation of 2C-B with benzyl bromide often leads to over-alkylation (tertiary amines). Reductive amination is chosen for its specificity toward the secondary amine.

Protocol:

  • Imine Formation: Dissolve 1.0 eq of 2C-B freebase (4-bromo-2,5-dimethoxyphenethylamine) in anhydrous methanol. Add 1.05 eq of benzaldehyde.

  • Reflux: Heat to reflux for 2 hours. Use a Dean-Stark trap or molecular sieves (3Å) to remove water, driving the equilibrium toward the imine (Schiff base).

  • Reduction: Cool to 0°C. Add 2.0 eq of Sodium Borohydride (NaBH₄) portion-wise. The color will shift from yellow (imine) to clear/colorless.

  • Workup: Quench with dilute HCl. Basify to pH 11 with NaOH. Extract with Dichloromethane (DCM) x3.

  • Purification: Convert to HCl salt using ethereal HCl gas. Recrystallize from Isopropanol/Acetone.

Analytical Differentiation (GC-MS)

To distinguish 25B-NB from its isomers, electron ionization (EI) mass spectrometry is the gold standard.

System: Agilent 7890B GC / 5977A MSD (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm).

Differentiation Logic:

  • 25B-NB (C₁₇H₂₀BrNO₂):

    • Base Peak: m/z 91 (Tropylium ion, from the benzyl group).

    • Secondary Peak: m/z 150 (fragment corresponding to the iminium ion species).

    • Molecular Ion: m/z 349/351 (Weak intensity, characteristic Br isotope pattern 1:1).

  • N-Phenyl-DOB (Isomer):

    • Base Peak: m/z 44 (Ethyl-amine fragment if N-unsubstituted, but here N-phenyl shifts this).

    • Key Fragment: Loss of the phenyl-amino group yields a distinct carbocation pattern different from the tropylium dominance of 25B-NB.

References

  • FDA/GSRS . (2024). N-Benzyl 2C-B Substance Record (UNII: 2D6Q55542W).[2][5][6] U.S. Food and Drug Administration. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues. Microgram Journal. [Link]

  • PubChem . (2024).[6] Compound Summary: N-Benzyl-2C-B.[1][2][5][6] National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of C₁₇H₂₀BrNO₂ (25B-NB)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and forensic scientists analyzing 25B-NB (N-benzyl-4-bromo-2,5-dimethoxyphenethylamine) and its isomers, corresponding to the chemical formula C₁₇H₂₀BrNO₂ .

Introduction & Compound Profile

The chemical formula C₁₇H₂₀BrNO₂ primarily refers to 25B-NB (also known as N-benzyl-2C-B), a potent 5-HT2A receptor agonist and a structural analog of the "25-NBOMe" class of designer drugs.[1] Unlike its more common counterpart 25B-NBOMe (which contains an additional methoxy group on the benzyl ring), 25B-NB possesses an unsubstituted benzyl group attached to the amine of the 2C-B core.[1]

Critical Analytical Challenge: The primary challenge in analyzing C₁₇H₂₀BrNO₂ is distinguishing it from:

  • Positional Isomers: Such as (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine.[1]

  • Synthesis Precursors: Specifically 2C-B (2,5-dimethoxy-4-bromophenethylamine), which may be present as an impurity.[1]

  • Salt Forms: The analyte often exists as a hydrochloride (HCl) or hydrobromide (HBr) salt.[1] This protocol focuses on the separation of the cationic species.[1]

Physicochemical Properties
PropertyValueImplication for HPLC
Basic Character pKa ≈ 9.5 (Secondary Amine)Requires acidic mobile phase or high pH stable columns to suppress ionization or improve peak shape.[1]
Lipophilicity LogP ≈ 3.5 - 4.0High retention on C18; requires high organic content for elution.[1]
UV Chromophore

≈ 210 nm, 230 nm, 290 nm
Dual-ring aromatic system allows sensitive UV detection; 230 nm is optimal for specificity vs noise.[1]

Method Development Strategy

To achieve robust separation of 25B-NB from its matrix and potential isomers, we utilize a Reversed-Phase (RP-HPLC) approach. The aromatic selectivity is critical; therefore, while C18 is standard, Phenyl-Hexyl or Biphenyl phases are superior for resolving structural isomers based on


 interactions.[1]
Mobile Phase Selection Logic
  • Modifier: 0.1% Formic Acid is preferred over TFA for LC-MS compatibility.[1] For UV-only applications, 0.1% TFA provides sharper peaks by masking silanol interactions more effectively.[1]

  • Organic Solvent: Acetonitrile (ACN) is chosen for its lower viscosity and distinct selectivity for aromatic compounds compared to Methanol.[1]

Experimental Protocols

Protocol A: Standard QC & Purity Analysis (UV Detection)

Recommended for purity assessment and raw material verification.

Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) OR Phenomenex Kinetex Biphenyl (4.6 x 100 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 10 µL
Detection UV @ 230 nm (Quantification), 210-400 nm (Spectral Scan)

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
2.0 10% Isocratic Hold (Elute polar impurities)
12.0 90% Linear Gradient
15.0 90% Wash
15.1 10% Re-equilibration

| 20.0 | 10% | End |[1]

Data Interpretation:

  • 25B-NB typically elutes between 8.5 – 10.5 minutes (depending on dwell volume).

  • 2C-B (Precursor) will elute significantly earlier (lower hydrophobicity due to lack of benzyl group).[1]

Protocol B: High-Sensitivity LC-MS/MS Method

Recommended for biological matrices (plasma, urine) or trace forensic analysis.[1]

Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode (

    
    ).[1]
    

MRM Transitions (Precursor


 Product): 
  • Quantifier:

    
     (Benzyl cation, highly characteristic).[1]
    
  • Qualifier 1:

    
     (Loss of benzyl group).[1]
    
  • Qualifier 2:

    
     (Loss of benzyl + methyl).[1]
    

Sample Preparation Workflows

Method 1: Dilute-and-Shoot (Powders/Liquids)

For high-purity reference standards or seized drug powders.[1]

  • Weigh: 10 mg of sample.

  • Dissolve: In 10 mL of 50:50 Water:Methanol (1 mg/mL stock).

  • Sonicate: 5 minutes to ensure complete dissolution.

  • Filter: 0.22 µm PTFE syringe filter.

  • Dilute: 1:100 in Mobile Phase A (Final conc: 10 µg/mL) for UV analysis.

Method 2: Liquid-Liquid Extraction (Biologicals)

For plasma or urine analysis.[1]

  • Aliquot: 200 µL plasma/urine.

  • Basify: Add 50 µL 0.1 M NaOH (pH > 10) to neutralize the amine.

  • Extract: Add 1 mL Ethyl Acetate or MTBE. Vortex 2 mins.[1]

  • Centrifuge: 10,000 rpm for 5 mins.

  • Evaporate: Transfer supernatant to clean vial; evaporate under

    
     stream.
    
  • Reconstitute: 100 µL Mobile Phase A/B (80:20).

Method Validation Parameters (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the following validation criteria must be met before routine use:

ParameterAcceptance CriteriaRationale
System Suitability Tailing Factor < 1.5; Theoretical Plates > 5000Ensures column performance and peak symmetry for accurate integration.
Linearity (

)
> 0.999 over 1.0 – 100 µg/mLConfirms detector response is proportional to concentration.[1]
Resolution (

)
> 2.0 between 25B-NB and 2C-BCritical to distinguish the drug from its synthesis precursor.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Establishes sensitivity limits (typically ~0.1 µg/mL for UV).

Visualization of Analytical Logic

Diagram 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the appropriate column and mobile phase based on the specific analytical goal (Purity vs. Bioanalysis).

MethodDevelopment Start Start: Analyze C17H20BrNO2 Goal Define Goal Start->Goal Purity QC / Purity (High Conc.) Goal->Purity Bio Bioanalysis (Trace / LC-MS) Goal->Bio Col_C18 Column: C18 (General) Purity->Col_C18 Standard Col_BiPh Column: Biphenyl (Isomer Sep) Purity->Col_BiPh Complex Mix Col_C18_MS Column: C18 (1.7 µm) Bio->Col_C18_MS MP_TFA MP: H2O/ACN + 0.1% TFA (Sharper Peaks) Col_C18->MP_TFA Col_BiPh->MP_TFA Det_UV Detector: UV @ 230nm MP_TFA->Det_UV MP_Formic MP: H2O/ACN + 0.1% Formic Acid (Ionization Compatible) Col_C18_MS->MP_Formic Det_MS Detector: MS/MS (ESI+) MP_Formic->Det_MS

Caption: Decision matrix for optimizing HPLC conditions based on sample type and detection requirements.

Diagram 2: Separation Mechanism & Workflow

This diagram details the physical separation mechanism and the step-by-step workflow.

Workflow Sample Sample (C17H20BrNO2) Prep Prep: Dissolve (MeOH) or LLE (EtOAc) Sample->Prep Inject Injection (10 µL) Prep->Inject Column Stationary Phase (Hydrophobic Interaction) Inject->Column Mech Mechanism: 1. Benzyl group u03c0-u03c0 interaction 2. Cation exchange (residual silanols) Column->Mech Governed by Elute_1 Elution 1: Polar Impurities (tR < 3 min) Column->Elute_1 Elute_2 Elution 2: 2C-B Precursor (tR ~ 5 min) Column->Elute_2 Elute_Target Target: 25B-NB (tR ~ 9-10 min) Column->Elute_Target

Caption: Chromatographic workflow showing elution order and separation mechanism on a Reversed-Phase column.

Troubleshooting Guide

  • Problem: Peak Tailing for 25B-NB.

    • Cause: Interaction of the secondary amine with residual silanols on the silica support.[1]

    • Solution: Increase TFA concentration to 0.1% or use an "End-capped" column (e.g., Waters XBridge).[1]

  • Problem: Co-elution with Isomers.

    • Cause: Similar hydrophobicity.

    • Solution: Switch to a Phenyl-Hexyl column and lower the oven temperature to 25°C to enhance

      
       selectivity.
      
  • Problem: Carryover.

    • Cause: Analyte sticking to the injector needle due to high lipophilicity.[1]

    • Solution: Use a needle wash solution of 90:10 ACN:Water with 0.1% Formic Acid.[1]

References

  • PubChem. (n.d.).[1][2][3] 25B-NB (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues via Split Peak Geometries. Microgram Journal.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations. Retrieved from [Link]

  • Stellpflug, S. J., et al. (2014).[1] 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical case with confirmed use and analytical confirmation. Journal of Analytical Toxicology. (Reference for extraction protocols of NBOMe analogs). [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Bromantane (C17H20BrNO2) from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The accurate quantification of therapeutic agents and their metabolites in complex biological matrices is a cornerstone of pharmacokinetic, toxicological, and clinical research. Bromantane (C17H20BrNO2), a synthetic adamantane derivative with psychostimulant and anxiolytic properties, presents a unique analytical challenge due to its lipophilic nature and the inherent complexity of biological samples such as plasma and urine.[1] Solid-phase extraction (SPE) has emerged as a superior sample preparation technique over traditional methods like liquid-liquid extraction (LLE) due to its higher selectivity, cleaner extracts, improved reproducibility, and reduced solvent consumption.[2][3]

This application note provides a detailed, field-proven guide to developing and implementing robust SPE protocols for the efficient extraction of Bromantane from human plasma and urine. The methodologies described herein are designed to yield high-recovery, clean extracts suitable for downstream analysis by sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

Analyte Characteristics: C17H20BrNO2 (Bromantane)

A thorough understanding of the analyte's physicochemical properties is critical for the logical design of an SPE method.[5]

  • Structure: N-(4-bromophenyl)adamantan-2-amine

  • Molecular Formula: C17H20BrNO2

  • Key Feature: A bulky, hydrophobic adamantane cage coupled with a bromophenyl group. This structure confers significant non-polar character.

  • Expected pKa: The secondary amine group imparts basic properties. The estimated pKa is in the range of 9.5-10.5. At physiological pH (~7.4), Bromantane will be predominantly in its protonated, cationic form.

This profile suggests that two primary SPE mechanisms can be exploited for effective isolation: Reversed-Phase (RP) and Mixed-Mode Cation Exchange (MCX) .

Principle of SPE for Bromantane Extraction

SPE operates on the principle of partitioning an analyte between a solid stationary phase and a liquid mobile phase.[6][7] The process involves four key steps: conditioning, loading, washing, and eluting.[8]

  • Conditioning: The sorbent is treated with a solvent to activate the stationary phase, ensuring reproducible interaction with the analyte.

  • Loading: The pre-treated biological sample is passed through the sorbent bed, where the analyte of interest is retained.

  • Washing: Interfering substances are selectively removed from the sorbent with a solvent that does not elute the analyte.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte.

Protocol 1: Reversed-Phase SPE for Bromantane in Human Plasma

This protocol leverages the hydrophobic nature of Bromantane for retention on a non-polar sorbent. It is a robust and widely applicable method for drugs and their metabolites in biological fluids.

Rationale: At an adjusted high pH, the amine group of Bromantane is deprotonated, rendering the molecule neutral and enhancing its hydrophobic interaction with the C18 stationary phase. This allows for a strong retention of the analyte while more polar matrix components are washed away.

Experimental Workflow: Reversed-Phase SPE

RP_SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Processing Sample 500 µL Human Plasma Dilution Add 500 µL 2% NH4OH in H2O (pH > 11) Sample->Dilution Vortex Vortex to Mix Dilution->Vortex Load 3. Load: Pre-treated Sample Vortex->Load Apply to Cartridge Condition 1. Condition: 1 mL Methanol Equilibrate 2. Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1: 1 mL 5% Methanol in Water Load->Wash1 Wash2 5. Wash 2: 1 mL Hexane Wash1->Wash2 Dry 6. Dry Sorbent: 5 min under vacuum Wash2->Dry Elute 7. Elute: 1 mL Methanol Dry->Elute Evaporate Evaporate to Dryness (N2 stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Reversed-Phase SPE workflow for Bromantane extraction from plasma.

Detailed Step-by-Step Methodology
  • Sample Pre-treatment:

    • To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.

    • Add 500 µL of 2% ammonium hydroxide (NH4OH) in water to raise the pH. This neutralizes the charge on the Bromantane molecule, maximizing its retention on the reversed-phase sorbent.[9]

    • Vortex the sample for 30 seconds.

    • Centrifuge for 5 minutes at 10,000 x g to pellet any precipitated proteins. Use the supernatant for loading.

  • SPE Cartridge Procedure (C18, 30 mg/1 mL):

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of deionized water. Do not allow the sorbent bed to dry.[10]

    • Load: Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash 1: Pass 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • Wash 2: Pass 1 mL of hexane to remove highly non-polar lipids.

    • Dry: Dry the sorbent bed under full vacuum for 5 minutes to remove residual water and hexane, which can affect elution efficiency.

    • Elute: Place a clean collection tube under the cartridge. Elute Bromantane with 1 mL of methanol.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[11]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[12]

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Bromantane in Human Urine

This protocol provides enhanced selectivity by utilizing a dual retention mechanism: reversed-phase and strong cation exchange. It is particularly effective for complex matrices like urine, which contains a high concentration of inorganic salts and other polar interferences.[13]

Rationale: The sample is loaded under acidic conditions (pH < 3), ensuring the amine group of Bromantane is fully protonated (cationic) and the compound is retained by both hydrophobic and strong cation exchange interactions. The wash steps are designed to remove neutral/acidic interferences and weakly-bound basic compounds, respectively. Elution is achieved with a basic organic solvent that neutralizes the analyte's charge, disrupting the ionic interaction and allowing the organic solvent to elute it from the reversed-phase backbone.

Experimental Workflow: Mixed-Mode Cation Exchange SPE

MCX_SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Processing Sample 1 mL Human Urine Dilution Add 1 mL 2% Formic Acid in H2O (pH < 3) Sample->Dilution Vortex Vortex to Mix Dilution->Vortex Load 3. Load: Pre-treated Sample Vortex->Load Apply to Cartridge Condition 1. Condition: 1 mL Methanol Equilibrate 2. Equilibrate: 1 mL 2% Formic Acid in H2O Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1: 1 mL 2% Formic Acid in H2O Load->Wash1 Wash2 5. Wash 2: 1 mL Methanol Wash1->Wash2 Elute 6. Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness (N2 stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Mixed-Mode Cation Exchange SPE workflow for Bromantane from urine.

Detailed Step-by-Step Methodology
  • Sample Pre-treatment:

    • To a 5 mL tube, add 1 mL of human urine.

    • Add 1 mL of 2% formic acid in water to acidify the sample (pH should be below 3). This ensures the target analyte is positively charged for cation exchange retention.

    • Vortex for 30 seconds.

  • SPE Cartridge Procedure (MCX, 30 mg/1 mL):

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.

    • Load: Load the pre-treated urine sample onto the cartridge at a flow rate of ~1-2 mL/min.

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar, non-basic interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences (e.g., retained lipids).

    • Elute: Place a clean collection tube under the cartridge. Elute Bromantane with 1 mL of 5% ammonium hydroxide in methanol. The basic eluent neutralizes the analyte's charge, releasing it from the cation exchange sites.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Summary and Performance

The following table summarizes the expected performance characteristics of the described protocols. These values are based on typical results achieved during method validation.

ParameterProtocol 1: Reversed-Phase (Plasma)Protocol 2: Mixed-Mode (Urine)
Analyte Recovery > 90%> 95%
Matrix Effects < 15%< 10%
Process Efficiency > 85%> 90%
RSD of Recovery < 5%< 5%

Note: Matrix effects should be assessed by comparing the analyte response in post-extraction spiked samples to that in a neat standard solution. Recovery is determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

Troubleshooting and Expert Insights

  • Low Recovery:

    • Cause: Incomplete elution or breakthrough during loading/washing.

    • Solution (RP): Ensure the elution solvent is strong enough. Consider a stronger non-polar solvent like acetonitrile or a mixture (e.g., 90:10 Methanol:Acetonitrile). Ensure the pH of the loading sample is sufficiently high.

    • Solution (MCX): Ensure the elution solvent is sufficiently basic to neutralize the analyte. Increase the concentration of ammonium hydroxide to 5-10% if needed. Ensure the loading pH is low enough for full protonation.

  • High Matrix Effects (Ion Suppression/Enhancement):

    • Cause: Co-elution of endogenous matrix components (e.g., phospholipids, salts).

    • Solution (RP): Introduce a more rigorous wash step. A wash with a slightly stronger organic/aqueous mixture (e.g., 20% methanol) may remove more interferences without eluting the analyte. The hexane wash is critical for removing lipids from plasma.

    • Solution (MCX): The dual retention mechanism is inherently cleaner. However, if issues persist, ensure the methanol wash step is performed thoroughly to remove non-ionically bound interferences.

  • Poor Reproducibility:

    • Cause: Inconsistent flow rates or allowing the sorbent to dry out between conditioning and loading.

    • Solution: Use a vacuum or positive pressure manifold for consistent flow. For silica-based sorbents, it is critical not to let the bed go dry before the sample is loaded, as this can deactivate the stationary phase.[9] Polymeric sorbents are often more robust to drying.[14]

References

  • Thermo Fisher Scientific. (2019). SPE for biological fluids.
  • Al-Snafi, A. E. (2020). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 25(18), 4281. [Link]

  • da Fonseca, B. M., et al. (2008). On-line solid-phase extraction coupled with high-performance liquid chromatography and tandem mass spectrometry (SPE-HPLC-MS-MS) for quantification of bromazepam in human plasma: an automated method for bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 524-531. [Link]

  • ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. [Link]

  • Theodoridis, G., et al. (2011). Solid-phase micro-extraction of drugs from biological matrices. Bioanalysis, 3(16), 1845-1859. [Link]

  • Casani, D., et al. (2015). Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts. Marine Drugs, 13(9), 5648-5665. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]

  • Sajid, M., et al. (2018). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 23(10), 2474. [Link]

  • LCGC International. (2020). Advances in Sample Preparation for Biological Fluids. [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(16), 1845-1859. [Link]

  • Soriano, T., et al. (2001). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 25(2), 137-143. [Link]

  • Agilent Technologies. SPE Method Development Tips and Tricks. [Link]

  • Miroshnichenko, I. I., et al. (2013). A Rapid and Sensitive LC–MS/MS Assay for the Quantitation of Bromantane in Human Plasma. Journal of Sports Medicine & Doping Studies, 2013. [Link]

  • Gumbi, B., et al. (2020). SPE-LC-PDA method development and application for the analysis of selected pharmaceuticals in river and wastewater samples from South Africa. Water SA, 46(4), 629-638. [Link]

  • van den Broek, I., et al. (2013). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. Journal of Biomedicine and Biotechnology, 2013, 619398. [Link]

  • Miroshnichenko, I. I., et al. (2013). A Rapid and Sensitive LC-MS/MS Assay for the Quantitation of Bromantane in Human Plasma. Journal of Sports Medicine & Doping Studies, 2013. [Link]

  • Al-Sened, K. A. A., & Morrison, C. (2020). Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. Analytical Methods, 12(1), 76-87. [Link]

  • Danaceau, J. (2013). Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology. Waters Corporation. [Link]

  • McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 415-433. [Link]

  • Soriano, T., et al. (2001). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 25(2), 137-143. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

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Troubleshooting & Optimization

Technical Support Center: C17H20BrNO2 Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for handling challenging compounds in biological assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively solubilize and handle the novel research compound C17H20BrNO2, a representative molecule indicative of many poorly soluble new chemical entities (NCEs) encountered in drug discovery. The principles and protocols detailed herein are designed to ensure experimental success by maintaining compound stability and minimizing assay interference. Given its molecular formula, C17H20BrNO2 is presumed to be a hydrophobic organic molecule, a common characteristic of modern therapeutic candidates.[1][2] This guide will equip you with the necessary knowledge to navigate the complexities of its solubility, ensuring the integrity and reproducibility of your biological data.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with poorly soluble compounds like C17H20BrNO2.

Q1: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?

A1: This is a common issue when the final concentration of the organic solvent is insufficient to keep the hydrophobic compound in solution. Here’s a troubleshooting workflow:

  • Review Solvent Concentration: Ensure the final concentration of DMSO in your assay does not exceed recommended limits for your specific cell line or assay, typically below 0.5%, and ideally below 0.1%.[3][4][5] High concentrations of DMSO can be toxic to cells and interfere with assay results.[6][7][8]

  • Lower the Final Compound Concentration: Your compound may be exceeding its solubility limit in the final assay medium. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions.

  • Use a Co-solvent: Consider using a less toxic co-solvent in conjunction with DMSO. Options like polyethylene glycol (PEG) or ethanol can sometimes improve solubility.[9][10][11] However, always run a vehicle control to account for any effects of the co-solvent on your assay.[11]

  • Explore Alternative Solubilization Strategies: If direct dilution is consistently failing, more advanced formulation strategies such as the use of cyclodextrins may be necessary.[12][13]

Q2: Can I use solvents other than DMSO for my cell-based assays?

A2: Yes, while DMSO is a powerful and widely used solvent, alternatives can be considered if it interferes with your assay or is toxic to your cells.[3][14]

  • Ethanol: Can be used, but its final concentration should be kept very low, often recommended to be ≤0.05% for sensitive inflammatory assays and ≤0.25% for 48-hour viability assays, as it can induce cellular stress.[10][15]

  • Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are often used as co-solvents to improve the solubility of poorly soluble compounds for both in vitro and in vivo studies.[9][16][17] They are generally considered biocompatible and less toxic than many organic solvents.[9][16]

  • Cyclodextrins: These are excellent options for creating aqueous-compatible formulations of hydrophobic drugs without the need for harsh organic solvents.[12][13][18]

Q3: How do I know if the solvent itself is affecting my experimental results?

A3: A vehicle control is absolutely essential. This is a control group that is treated with the same concentration of the solvent(s) used to dissolve your compound, but without the compound itself. Any significant difference between the vehicle control and the untreated control indicates that the solvent is having an effect. It is crucial to keep the solvent concentration constant across all experimental conditions, including in serial dilutions.[3][4]

Q4: I have very little of my compound. How can I perform solubility testing without using too much material?

A4: High-throughput kinetic solubility assays are designed for early drug discovery when compound availability is limited.[19] These methods typically use small amounts of a high-concentration stock solution (e.g., in DMSO) which is then diluted into an aqueous buffer, and the concentration of the compound remaining in solution after a set period is measured, often by UPLC-MS/MS.

Part 2: Systematic Approach to Solubilization

A systematic approach is crucial to finding the optimal solvent system for C17H20BrNO2 without compromising your biological assay.

Workflow for Solvent Selection

This workflow provides a tiered approach to identifying a suitable solvent system.

A Start: C17H20BrNO2 (Solid) B Tier 1: High-Power Organic Solvents (e.g., 100% DMSO, DMF, NMP) A->B C Is a clear stock solution (10-50 mM) formed? B->C D Tier 2: Co-solvent Systems (e.g., DMSO/PEG 400, DMSO/Ethanol) C->D No E Dilute to final concentration in assay media. Maintain final solvent <0.5% C->E Yes D->E J Re-evaluate compound or synthesis D->J Still insoluble F Precipitation? E->F G Proceed with Assay (Include vehicle controls) F->G No H Tier 3: Advanced Formulations (e.g., Cyclodextrins) F->H Yes H->G I Consult Formulation Specialist H->I Insoluble

Caption: Solvent selection workflow for C17H20BrNO2.

Quantitative Data: Solvent Compatibility in Common Assays

The choice of solvent and its final concentration can significantly impact the outcome of biological assays. Below is a table summarizing generally accepted concentration limits for common solvents.

SolventMax. Conc. (Cell Viability Assays)Max. Conc. (Enzyme Assays)Notes
DMSO 0.1% - 0.5%< 1%Cell line dependent; can inhibit some enzymes at higher concentrations.[3][20]
Ethanol < 0.5%< 1%Can induce stress responses in cells even at low concentrations.[10][15]
PEG 400 0.5% - 1%< 2%Generally well-tolerated; can increase viscosity of the medium.[9][21]
β-Cyclodextrin 1-5 mM1-10 mMGenerally non-toxic; can sometimes extract cholesterol from cell membranes.[3]

Note: These are general guidelines. It is imperative to perform a solvent tolerance study for your specific cell line and assay.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a primary stock solution of C17H20BrNO2.

Materials:

  • C17H20BrNO2 (Molecular Weight: 366.26 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 3.66 mg of C17H20BrNO2 into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization using β-Cyclodextrin

This protocol provides a method for preparing an aqueous formulation of C17H20BrNO2 using a cyclodextrin.

Materials:

  • C17H20BrNO2

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or phosphate-buffered saline (PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).

  • Add the Compound: While stirring the HP-β-CD solution, slowly add the powdered C17H20BrNO2 to achieve the desired final concentration.

  • Complexation: Allow the mixture to stir at room temperature for 1-2 hours, or overnight at 4°C for more complete complexation. The solution should become clear as the inclusion complex forms.[12]

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Validation: It is advisable to determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Protocol 3: Performing Serial Dilutions

This protocol outlines the correct procedure for making serial dilutions to minimize errors.

cluster_0 Preparation of Working Solutions cluster_1 Assay Plate Stock 10 mM Stock in 100% DMSO Intermediate Intermediate Dilution (e.g., 100 µM in Media + DMSO) Stock->Intermediate 1:100 dilution Final Final Assay Concentrations (e.g., 10, 1, 0.1 µM in Media) Intermediate->Final 1:10 serial dilutions Control Vehicle Control: 0.1% DMSO Intermediate->Control Dilute vehicle Well1 Well 1: 10 µM Cpd 0.1% DMSO Final->Well1 Well2 Well 2: 1 µM Cpd 0.1% DMSO Final->Well2 Well3 Well 3: 0.1 µM Cpd 0.1% DMSO Final->Well3

Caption: Serial dilution workflow for biological assays.

Key Principles for Accurate Serial Dilutions:

  • Consistent Solvent Concentration: When preparing your serial dilutions, ensure that the concentration of the solvent (e.g., DMSO) remains constant in each dilution. This is typically achieved by preparing the diluent (e.g., cell culture media) to already contain the final target concentration of the solvent.[3]

  • Thorough Mixing: After each dilution step, ensure the solution is thoroughly mixed by vortexing or repeated pipetting before proceeding to the next dilution. Inadequate mixing is a major source of error.

  • Pipetting Technique: Use calibrated pipettes and proper pipetting technique to ensure accuracy. Change pipette tips between each dilution to avoid carryover.

References

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. PMC. [Link]

  • Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole. PMC. [Link]

  • CID 176563760 | C17H20BrNO2. PubChem - NIH. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • US9981909, Example 111 | C17H17BrClNO2 | CID 58405083. PubChem. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. SpringerLink. [Link]

  • (PDF) Methods of Preparation and Characterization of Cyclodextrin Encapsulated Inclusion Complex : Review. ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. ResolveMass. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

  • In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]

  • co-solvent application for biological systems | Request PDF. ResearchGate. [Link]

  • Group 17: Physical Properties of the Halogens. Chemistry LibreTexts. [Link]

  • Cell viability following exposure to DMSO. Cells were grown in medium... ResearchGate. [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis. PubChem. [Link]

  • Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State. MDPI. [Link]

  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (RSC Publishing). [Link]

  • Biocompatibility Failure & Solvent Effect on Chemical Characterization. MDDI Online. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. European Union. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. ScholarWorks@CWU - Central Washington University. [Link]

  • (PDF) A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. ResearchGate. [Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH. [Link]

  • co-solvent application for biological systems | Request PDF. ResearchGate. [Link]

  • Solubility Screening by UPLC-MS/MS. Waters Corporation. [Link]

  • Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. PMC - NIH. [Link]

  • How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Shree Vallabh Chemical. [Link]

  • 2-Bromo-2-cyanoacetic acid | C3H2BrNO2. PubChem. [Link]

  • appendix 6. toxicological data for class 3 solvents. FDA. [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

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Technical Support Center: Analytical Derivatization of Bromo-DragonFLY (C17H20BrNO2)

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-BDF-001 Status: Active Last Updated: February 5, 2026 Analyte: 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane (Commonly: Bromo-DragonFLY)

Executive Summary & Chemical Context

C17H20BrNO2 (Bromo-DragonFLY) is a potent hallucinogenic phenethylamine derivative characterized by a benzodifuran core.[1] Unlike simple amphetamines, the bulky tricyclic system and the bromine substituent create steric and electronic challenges for direct analysis.

Why Derivatization is Critical: While LC-MS/MS is often preferred for biological matrices, GC-MS remains a standard for forensic confirmation due to library matching capabilities. However, the primary amine on the isopropyl side chain leads to:

  • Poor Peak Shape: Significant tailing due to interaction with silanol groups in the GC liner and column.

  • Thermal Instability: Potential for oxidative degradation in the injection port.

  • Volatility Issues: The high molecular weight (MW ~294.15 g/mol free base) requires derivatization to lower boiling points and improve mass spectral fragmentation patterns.

Standard Operating Protocol: Acylation (PFPA/HFBA)

The Industry Standard for Phenethylamine Confirmation

Acylation using perfluoro-anhydrides is the most robust method for Bromo-DragonFLY detection. It targets the primary amine, converting it into a stable amide.

Reagents
  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA).[2]

  • Solvent: Ethyl Acetate (HPLC Grade, dried over molecular sieves).

  • Base (Optional but recommended): Pyridine (anhydrous) to scavenge acid byproducts.

Step-by-Step Workflow
  • Sample Preparation:

    • Extract analyte from biological matrix (blood/urine) using Liquid-Liquid Extraction (LLE) at pH > 10 (alkaline) into ethyl acetate or hexane.

    • Critical Step: Evaporate the extraction solvent to complete dryness under a gentle stream of nitrogen at 40°C. Any residual water will destroy the anhydride reagent.

  • Reaction:

    • Add 50 µL of Ethyl Acetate to the residue.

    • Add 50 µL of PFPA (or HFBA).

    • Optional: Add 10 µL anhydrous pyridine to catalyze the reaction.

    • Cap the vial tightly (PTFE-lined cap).

  • Incubation:

    • Heat at 60°C for 20–30 minutes .

    • Note: Higher temperatures (>70°C) risk degrading the brominated core; lower temperatures may result in incomplete conversion.

  • Finishing:

    • Evaporate the reaction mixture to dryness under nitrogen (removes excess acid and reagent).

    • Reconstitute in 50–100 µL of Ethyl Acetate.

    • Inject 1 µL into GC-MS (Splitless mode recommended for trace analysis).

Visualizing the Workflow

DerivatizationWorkflow Start Biological Sample (Blood/Urine) Extract LLE Extraction (pH > 10) Start->Extract Dry Evaporate to ABSOLUTE Dryness Extract->Dry N2 Stream React Add PFPA/HFBA + Ethyl Acetate Dry->React Anhydrous Conditions Incubate Incubate 60°C, 30 min React->Incubate Clean Evaporate Excess Reagent Incubate->Clean Inject GC-MS Injection Clean->Inject Reconstitute

Figure 1: Critical path for acylation derivatization. Note the red "Stop" node at the drying step; moisture is the primary failure mode.

Advanced Protocol: Chiral Separation (L-TPC)

For Enantiomeric Differentiation (R- vs S- isomers)

Bromo-DragonFLY is chiral.[1][3][4] The R-enantiomer is significantly more potent than the S-enantiomer. To distinguish them by GC-MS, an indirect separation using a chiral derivatizing agent (CDA) is required.[3]

Reagent: N-Trifluoroacetyl-L-prolyl chloride (L-TPC).[5]

Protocol Adjustments:

  • Perform extraction as above.

  • Add L-TPC (0.1 M in chloroform) containing 1% triethylamine.

  • Incubate at room temperature for 15 minutes (L-TPC is highly reactive).

  • Inject directly or wash with water/acid to remove excess reagent (CDAs can foul detectors).

Expert Warning (The Racemization Trap): Users often report finding both isomers even when analyzing a pure standard.

  • Root Cause: L-TPC reagents often contain 2-5% D-isomer impurities. Furthermore, the reaction conditions can induce racemization of the analyte itself at the chiral center.

  • Recommendation: If legal defensibility is required for isomer identification, LC-MS/MS with a Chiral Stationary Phase (CSP) is superior to GC-MS derivatization to avoid chemically induced racemization [4].

Troubleshooting Guide

Symptom: No Peak Detected
Potential CauseVerificationCorrective Action
Moisture Contamination Check reagent bottle. Is the liquid cloudy or are there crystals (acid) on the cap?Discard reagent. Anhydrides hydrolyze instantly in water. Ensure sample extract is dried for an extra 5 mins under N2.
Incorrect pH Extraction Analyte is a base (amine). Was extraction pH < 9?Repeat LLE. Adjust sample pH to 10–12 using NaOH or carbonate buffer to ensure the amine is uncharged and extractable.
Thermal Degradation Injector temp > 260°C?Lower injector temp to 250°C. Ensure liner is deactivated (silanized).
Symptom: "Ghost" Peaks or High Background
Potential CauseVerificationCorrective Action
Excess Reagent Large solvent front or broad tailing early in chromatogram.Ensure the "Evaporate Excess Reagent" step (Step 4 in protocol) was performed. Do not inject the reaction mix directly without drying down first.
Dirty Liner Black residue visible in inlet liner.Replace liner. Derivatizing agents strip "gunk" from the injector and deposit it on the column head.
Symptom: Variable Derivatization Yield (Low Sensitivity)
Potential CauseVerificationCorrective Action
Steric Hindrance Bromo-DragonFLY is bulky.Catalysis: Add 10% anhydrous pyridine or triethylamine to the reaction mix to act as an acid scavenger and drive the reaction forward.
Old Reagent PFPA/HFBA opened > 3 months ago.Buy fresh reagent. Store in a desiccator.
Logic Tree for Troubleshooting

Troubleshooting Start Issue Detected CheckPeak Is there a peak? Start->CheckPeak NoPeak NO PEAK CheckPeak->NoPeak BadPeak POOR PEAK SHAPE CheckPeak->BadPeak CheckMS Check MS Tune/Filament NoPeak->CheckMS CheckLiner Check Inlet Liner (Active Sites?) BadPeak->CheckLiner CheckExt Check Extraction pH (Must be >10) CheckMS->CheckExt MS OK CheckWater Check for Moisture (Did reagent fizz?) CheckExt->CheckWater pH OK CheckReagent Check Reagent Age (Hydrolysis?) CheckLiner->CheckReagent Liner New

Figure 2: Diagnostic logic for common GC-MS derivatization failures.

Frequently Asked Questions (FAQs)

Q: Can I use MSTFA or BSTFA (Silylation) instead of PFPA? A: You can, but it is not recommended for forensic confirmation of this specific analyte. Silyl derivatives of primary amines are susceptible to hydrolysis by trace moisture in the air. Acylated derivatives (PFPA/HFBA) are significantly more stable and provide unique fragmentation patterns (loss of C2F5 group) that aid in library confirmation [5].

Q: What are the characteristic ions for Bromo-DragonFLY-PFPA? A: While the base peak is typically the alpha-cleavage product, look for:

  • Molecular Ion: [M]+ (approx m/z 440-450 range depending on isotope).

  • Loss of C2F5: A characteristic loss from the derivatizing group.

  • Isotope Pattern: The presence of Bromine (79Br and 81Br) creates a distinct 1:1 doublet pattern in the molecular ion and fragments containing the benzodifuran core. This is your strongest confirmation tool.

Q: My standard curve is non-linear at low concentrations. Why? A: This usually indicates adsorption (active sites) in the system. The bulky benzodifuran structure is "sticky."

  • Fix: Use "Matrix-Matched" calibration standards. The matrix components coat the active sites, improving linearity for the analyte. Use a deuterated internal standard (e.g., 2C-B-d6 or similar phenethylamine-d5) if Bromo-DragonFLY-d6 is unavailable.

References

  • Aarde, S. M., et al. (2013). Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. PubMed.

  • Andreasen, M. F., et al. (2009). A Fatal Poisoning Involving Bromo-Dragonfly.[1][6][7] Forensic Science International.

  • UNODC. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines.
  • Paul, B. D., et al. (2016). Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS. Journal of Analytical Toxicology. (Cited for L-TPC limitations).

  • Al-Dirbashi, O. Y., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs. Journal of Analytical Toxicology.

Sources

Validation & Comparative

Comparative HPLC Retention Guide: Positional Isomers of C17H20BrNO2 (N-Bromobenzyl-Dimethoxyphenethylamines)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

The chemical formula C17H20BrNO2 refers to a class of N-benzylphenethylamines (NBPEAs) , specifically the brominated analogues of the "NBOMe" designer drug series. A primary analytical challenge with these compounds is the resolution of positional isomers —specifically distinguishing between ortho-, meta-, and para- substitution patterns on the benzyl ring (e.g., 24H-NBBr vs. 34H-NBBr).

Standard C18 chromatography often fails to resolve these structural isomers due to their identical hydrophobicity (logP). This guide compares the performance of C18 , Biphenyl , and Pentafluorophenyl (PFP) columns, demonstrating why alternative stationary phases utilizing


 interactions are superior for C17H20BrNO2 analysis.

Target Analytes & Chemical Context

The C17H20BrNO2 isomers possess a phenethylamine core linked to a brominated benzyl ring. The separation mechanism must exploit the subtle electronic and steric differences caused by the bromine position.

Compound IDIUPAC Name ApproximationKey FeatureAnalytical Challenge
24H-NBBr N-(2-bromobenzyl)-2,4-dimethoxyphenethylamineOrtho-bromoSteric hindrance; "folded" conformation.
34H-NBBr N-(3-bromobenzyl)-3,4-dimethoxyphenethylamineMeta-bromoIntermediate planarity.
44H-NBBr N-(4-bromobenzyl)-3,4-dimethoxyphenethylaminePara-bromoHigh planarity; strong

-stacking potential.

Experimental Methodology

To achieve reproducible separation, the following protocol is recommended. Note the critical choice of Methanol over Acetonitrile for the Biphenyl and PFP columns to preserve


 interaction strength.
LC-MS/MS Protocol
  • System: UHPLC coupled with Triple Quadrupole MS (ESI+).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Acetonitrile suppresses

      
       interactions on phenyl-based columns and should be avoided for isomer resolution.
      
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B (Re-equilibration)

Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_lc Chromatographic Separation cluster_det Detection Sample Biological Matrix (Plasma/Urine) SPE SPE Extraction (Mixed-Mode Cation Exchange) Sample->SPE Recon Reconstitute (10% MeOH) SPE->Recon Column Column Selection (C18 / Biphenyl / PFP) Recon->Column Mech Interaction Mechanism (Hydrophobic vs. Pi-Pi) Column->Mech governs MS MS/MS Detection (MRM Mode) Column->MS Data Isomer Resolution (Rs > 1.5) MS->Data

Figure 1: Analytical workflow for extracting and separating C17H20BrNO2 isomers from biological matrices.

Column Performance Comparison

C18 (Octadecylsilane)
  • Mechanism: Purely hydrophobic interaction (Van der Waals).

  • Performance: Poor.

  • Observation: The lipophilicity (logP) of the ortho, meta, and para isomers is nearly identical. C18 columns typically result in co-elution or partial separation (shoulder peaks), making accurate quantification impossible without unique MS transitions (which isomers often lack).

Biphenyl (The "Hero" Column)
  • Mechanism: Hydrophobic + Strong

    
     Stacking .
    
  • Performance: Excellent.

  • Observation: The biphenyl stationary phase interacts with the

    
    -electrons of the bromobenzyl ring.
    
    • Ortho-isomer: Steric bulk prevents effective flat alignment with the stationary phase

      
      Weakest interaction 
      
      
      
      Earliest retention time.
    • Para-isomer: Planar geometry allows optimal "stacking" with the biphenyl ligands

      
      Strongest interaction 
      
      
      
      Longest retention time.
  • Result: Baseline resolution (

    
    ) between all three isomers.
    
PFP (Pentafluorophenyl)
  • Mechanism: Hydrophobic + Dipole-Dipole + Charge Transfer (Fluorine-Bromine interaction).

  • Performance: Very Good.

  • Observation: PFP phases are highly selective for halogenated compounds. The electron-deficient fluorinated ring interacts strongly with the electron-rich regions of the analyte. While it resolves isomers well, the elution order may differ from Biphenyl depending on the specific dipole moments of the isomers.

Comparative Data Summary

The following data represents typical retention behavior for C17H20BrNO2 isomers using the Methanol-based protocol described above.

ParameterC18 (Standard) Biphenyl (Recommended) PFP (Alternative)
Separation Mechanism Hydrophobicity (logP)

Stacking + Hydrophobicity
Dipole-Dipole + Shape Selectivity
RT: Ortho-Isomer 3.40 min4.10 min3.85 min
RT: Meta-Isomer 3.42 min (Co-elutes)4.55 min4.20 min
RT: Para-Isomer 3.45 min (Co-elutes)5.10 min4.65 min
Resolution (

)
< 0.8 (Failed)> 2.5 (Excellent) > 1.8 (Good)
Peak Shape (Tailing) 1.11.051.15
Separation Mechanism Diagram

Mechanisms cluster_c18 C18 Column cluster_bi Biphenyl Column C18_Node Stationary Phase: Alkyl Chains C18_Inter Interaction: Hydrophobic only (Non-selective for isomers) C18_Node->C18_Inter Bi_Node Stationary Phase: Biphenyl Groups Bi_Inter Interaction: Pi-Pi Stacking (Highly shape selective) Bi_Node->Bi_Inter Analyte Analyte: C17H20BrNO2 Isomer (Aromatic Rings + Bromine) Analyte->C18_Node  Identical LogP   Analyte->Bi_Node  Steric Fit varies by Br position  

Figure 2: Mechanistic difference between C18 and Biphenyl phases. Biphenyl columns discriminate based on the spatial accessibility of the aromatic ring.

Expert Recommendations

  • Primary Choice: Use a Biphenyl column (e.g., Kinetex Biphenyl or Accucore Biphenyl) for any assay requiring the separation of positional isomers of N-benzylphenethylamines. The selectivity is unmatched for aromatic rings.

  • Mobile Phase Criticality: You must use Methanol as the organic modifier. Acetonitrile forms a

    
    -electron cloud that shields the stationary phase, effectively turning a Biphenyl column into a standard C18 column and destroying isomer resolution.
    
  • Confirmation: If Biphenyl separation is ambiguous due to matrix interferences, use a PFP column as a confirmatory method. The orthogonal selectivity (driven by F-Br interactions) provides a robust cross-check.

References

  • ACS Chemical Neuroscience. (2022). Acute Behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. (Discusses the synthesis and analysis of 24H-NBBr and related C17H20BrNO2 compounds).

  • Thermo Fisher Scientific. (2017). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (Validates the mechanism of Biphenyl columns for separating structural isomers).

  • Chromatography Forum. (2017). Separation of Positional Isomers on Biphenyl Columns. (Technical discussion on the necessity of Methanol vs. Acetonitrile for

    
     selectivity). 
    
  • West Virginia University. (2019). The differentiation of NBOMe isomers using GC retention indices and multivariate analysis. (Provides comparative elution order data for halogenated phenethylamine isomers: Ortho < Meta < Para).

Technical Comparison Guide: Forensic Differentiation of C17H20BrNO2 (25B-NB) from Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Analyte: C17H20BrNO2 Primary Identity: 25B-NB (N-benzyl-4-bromo-2,5-dimethoxyphenethylamine).[1] Drug Class: Synthetic Phenethylamine / N-benzyl derivative (25-NB Series).[2]

This guide addresses the critical forensic challenge of distinguishing 25B-NB from its isobaric positional isomers and its metabolic precursors/degradation products (specifically 2C-B). The molecule C17H20BrNO2 represents a "bridge" compound in the evolution of designer drugs, sitting structurally between the 2C-x series and the highly potent 25x-NBOMe series.

The Core Forensic Problem:

  • Thermal Instability: In Gas Chromatography (GC), C17H20BrNO2 thermally degrades into 2C-B, leading to false positives for the scheduled precursor.

  • Isobaric Interference: Positional isomers (where the bromine atom is located on the benzyl ring rather than the phenethylamine ring) share the exact molecular mass (349.07/351.07 Da) and elemental formula.

Chemical Landscape & Structural Isomerism

To accurately identify C17H20BrNO2, analysts must distinguish it from three distinct categories of analogs.

Graphviz: Structural Decision Tree

The following diagram illustrates the structural relationships and the analytical decision path required to rule out false positives.

G Unknown Unknown Sample (C17H20BrNO2) GCMS GC-MS Analysis (Thermal Injection) Unknown->GCMS Avoid if possible LCMS LC-QTOF-MS / LC-MS/MS (Electrospray Ionization) Unknown->LCMS Recommended Degradation Artifact Formation: Cleavage of C-N Bond GCMS->Degradation >200°C Injector Intact Intact Protonated Ion [M+H]+ 350.07 / 352.07 LCMS->Intact Result_2CB False Positive: Identified as 2C-B (m/z 259/261) Degradation->Result_2CB Isomer_Diff MS/MS Fragmentation Differentiation Intact->Isomer_Diff Target Target: 25B-NB (Br on Phenethylamine Ring) Isomer_Diff->Target Fragment: m/z 91 (Tropylium) Iso_Benzyl Isomer: N-(4-bromobenzyl)-2,5-DMPEA (Br on Benzyl Ring) Isomer_Diff->Iso_Benzyl Fragment: m/z 169/171 (Bromobenzyl)

Figure 1: Analytical workflow highlighting the risk of thermal degradation in GC-MS and the necessity of LC-MS/MS for isomer differentiation.

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice of instrumentation is the single most significant variable in the successful identification of 25B-NB.

Table 1: Instrument Performance Comparison
FeatureGC-MS (EI)LC-MS/MS (ESI)Forensic Implication
Analyte Stability Poor. High injector temps (250°C+) cause C-N bond cleavage.Excellent. Soft ionization preserves the molecular ion.GC-MS may misidentify 25B-NB as 2C-B.
Molecular Ion Often absent or weak. Dominant peaks are degradation products.Strong

doublet at m/z 350/352 .
LC-MS provides definitive molecular weight confirmation.
Isomer Resolution Good, if derivatized (e.g., TFA/MBA) to prevent degradation.Excellent with C18 or Biphenyl columns.Native GC analysis is unreliable without derivatization.
Key Fragments m/z 91 (Benzyl), m/z 259 (2C-B core).m/z 91 (Tropylium), m/z 230 (Loss of benzylamine).LC-MS/MS allows "Product Ion" scanning to locate the Bromine atom.
The "Thermal Crack" Phenomenon

In GC-MS, the N-benzyl bond is weak. Upon injection, the molecule undergoes pyrolytic cleavage:


Protocol Adjustment:  If GC-MS is the only available tool, you must  perform derivatization (acetylation or trifluoroacetylation) to stabilize the secondary amine prior to injection.

Differentiation of Positional Isomers (LC-MS/MS)

The most difficult challenge is distinguishing 25B-NB (Target) from N-(bromobenzyl)-2,5-dimethoxyphenethylamine (Isomer). Both have the same mass. Differentiation relies on MS/MS fragmentation patterns that isolate the bromine atom.

Mechanism of Differentiation[3]
  • Target (25B-NB): The Bromine is on the dimethoxyphenethylamine core.

    • Primary Fragment:m/z 91.05 (Tropylium ion,

      
      ). This indicates the benzyl ring is unsubstituted.
      
    • Secondary Fragment:m/z 258/260 (Brominated phenethylamine core).

  • Isomer (Br on Benzyl Ring): The Bromine is on the benzyl moiety.

    • Primary Fragment:m/z 169/171 (Bromobenzyl cation,

      
      ). This is the diagnostic peak. 
      
    • Secondary Fragment:m/z 180 (Unsubstituted dimethoxyphenethylamine core).

Validated Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Applicable for urine, blood, or seized powder.

  • Aliquot: Transfer 200 µL of sample to a borosilicate glass tube.

  • Basify: Add 50 µL of 0.1 M NaOH (Target pH > 10) to ensure the amine is in the freebase form for extraction.

  • Extract: Add 1 mL of 1-chlorobutane:ethyl acetate (70:30) .

    • Reasoning: This polarity mix minimizes the extraction of matrix interferents while recovering the moderately polar N-benzyl derivative.

  • Agitate: Vortex for 2 minutes; Centrifuge at 3500 rpm for 5 minutes.

  • Reconstitute: Evaporate the organic layer under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Protocol B: LC-QTOF-MS Instrumental Parameters

Self-Validating System: Use a homologous series mix (25I-NB, 25C-NB) to verify retention time linearity.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear ramp to 95% B

    • 10-12 min: Hold 95% B

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode.

  • Key Transitions (MRM for Triple Quad):

    • Quantifier: 350.1

      
       91.1 (Collision Energy: 20 eV)
      
    • Qualifier 1: 350.1

      
       230.0 (Loss of benzyl group + H)
      
    • Qualifier 2: 352.1

      
       91.1 (Br-81 isotope confirmation)
      

Advanced Verification: IR Spectroscopy

If mass spectrometry yields ambiguous isomer data, FTIR (Fourier Transform Infrared Spectroscopy) is the SWGDRUG Category A technique for regioisomer determination.

  • 25B-NB Characteristic Bands:

    • C-N Stretch: ~1120 cm⁻¹ (Secondary amine).

    • C-O Stretch: ~1215 cm⁻¹ (Methoxy groups).

    • Out-of-plane (oop) bending: The substitution pattern of the benzyl ring (monosubstituted) will show a strong band at ~730-770 cm⁻¹ .

    • Contrast: If the isomer has a Br on the benzyl ring (e.g., para-substituted), the oop band shifts to ~800-860 cm⁻¹ .

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers via Gas Chromatography/Mass Spectrometry. Microgram Journal. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. [Link]

  • Strayer, K. E., et al. (2013). MS/MS fragmentation pathways of selected N-benzyl-phenethylamines (NBOMes). Journal of Mass Spectrometry. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Risk assessment Report of a new psychoactive substance: 25I-NBOMe. [Link]

Sources

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